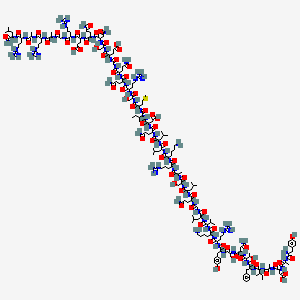

Somatoliberin (human pancreatic islet)

Description

BenchChem offers high-quality Somatoliberin (human pancreatic islet) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Somatoliberin (human pancreatic islet) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[1-[[4-amino-1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHCMOSSKRAPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C215H358N72O66S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5040 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Molecular Identity of Somatoliberin Growth Hormone Releasing Hormone, Ghrh, Somatorelin

The nomenclature of this peptide hormone reflects its various contexts, from its endogenous biological role to its pharmaceutical application. wikipedia.org Endogenously, it is referred to as Somatoliberin or Somatocrinin. wikipedia.orgnih.govuniprot.org The most common name in scientific literature is Growth Hormone-Releasing Hormone (GHRH) or Growth Hormone-Releasing Factor (GHRF), which describes its primary physiological function. wikipedia.orguniprot.orgprospecbio.com The pharmaceutical or synthetic form is known by the International Nonproprietary Name (INN) Somatorelin. wikipedia.orgwikipedia.org

Somatoliberin is a peptide hormone. ontosight.ai The full, biologically active human form consists of a single polypeptide chain of 44 amino acids. wikipedia.orgprospecbio.comtestcatalog.org Shorter fragments, such as those with 40 amino acids, have also been isolated and are biologically active. ontosight.ainih.gov Its actions are mediated by binding to the Growth Hormone-Releasing Hormone Receptor (GHRHR). frontiersin.orgnih.gov

Table 1: Nomenclature and Molecular Properties of Human Somatoliberin

| Attribute | Details |

|---|---|

| Recommended Name | Somatoliberin uniprot.org |

| Common Names | Growth Hormone-Releasing Hormone (GHRH), Growth Hormone-Releasing Factor (GHRF), Somatocrinin wikipedia.orgnih.govuniprot.org |

| Pharmaceutical Name | Somatorelin wikipedia.orgwikipedia.org |

| Molecular Nature | Peptide Hormone ontosight.ai |

| Amino Acid Length | 44 amino acids (full form) wikipedia.orgtestcatalog.org |

| CAS Number | 83930-13-6 nih.govdrugfuture.com |

| Chemical Formula | C₂₁₅H₃₅₈N₇₂O₆₆S wikipedia.orgcymitquimica.com |

| Molecular Weight | 5039.7 g/mol wikipedia.orgcymitquimica.com |

Molecular and Cellular Basis of Somatoliberin Action in Human Pancreatic Islets

Somatoliberin Receptor Expression and Localization in Human Pancreatic Islet Cells

The effects of Somatoliberin in the pancreas are mediated through its specific receptor, the Growth Hormone-Releasing Hormone Receptor (GHRHR). The expression of GHRHR has been confirmed in pancreatic islets, providing the basis for a direct signaling pathway within the pancreas, independent of the hormone's effects on the pituitary. nih.govnih.gov

The pituitary-type GHRH receptor and its splice variants (SVs) are expressed in numerous human tissues, including the pancreas. nih.gov Research has specifically identified the expression of GHRH receptor splice variant-1 (SV-1) in both rat and human pancreatic islets. nih.gov The presence of these receptor isoforms is significant, as they are biologically active and mediate the effects of GHRH and its agonists. nih.gov While much of the research on GHRH receptor SVs has been in the context of various cancers, the identification of SV-1 in healthy pancreatic islets suggests a role in normal physiological processes. nih.govpnas.orgpnas.org

| Receptor Isoform | Location | Source(s) |

| GHRH Receptor (GHRHR) | Pancreatic Islets, Pancreatic Beta-Cells | nih.gov |

| Splice Variant 1 (SV-1) | Human Pancreatic Islets | nih.gov |

Within the pancreatic islets, which are composed of several endocrine cell types, GHRHR expression has been specifically described in pancreatic beta-cells. nih.govnih.gov The detection of the GHRH receptor on beta-cells in human islets supports the hypothesis that Somatoliberin can directly influence the function of these insulin-producing cells. nih.gov This targeted expression allows GHRH to potentially modulate insulin (B600854) secretion, cell proliferation, and survival, key factors in maintaining glucose balance. nih.gov

Intracellular Signaling Pathways Mediated by Somatoliberin Receptor Activation in Islet Cells

The binding of Somatoliberin to its receptor on pancreatic islet cells initiates a cascade of intracellular events that translate the hormonal signal into a cellular response. These signaling pathways are critical for regulating the function and health of the islet cells.

The GHRH receptor is a member of the G protein-coupled receptor (GPCR) family. nih.gov GPCRs are a large family of cell-surface receptors that transduce extracellular signals into intracellular responses. nih.gov In pancreatic islets, GPCRs are crucial for the tight regulation of hormone secretion. nih.govnih.gov Upon ligand binding, the GHRHR undergoes a conformational change, allowing it to interact with and activate intracellular G proteins, which in turn initiate downstream signaling. nih.govnih.gov The GHRHR in pancreatic beta-cells appears to activate signaling pathways similar to those found in pituitary somatotrophs. nih.gov

A primary signaling pathway for the GHRHR involves its coupling to the Gs alpha subunit (Gαs) of the G protein complex. nih.gov Activation of Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). nih.gov PKA is a major effector of cAMP in beta-cells and plays a significant role in mediating the stimulatory effects of various hormones on insulin secretion. nih.govresearchgate.net The GHRH-induced activation of the adenylyl cyclase/cAMP system is a key mechanism through which Somatoliberin exerts its effects on pancreatic islet cells. pnas.org

Beyond the primary cAMP/PKA pathway, GHRHR activation in pancreatic cells can also engage other important signaling cascades, notably the AKT and ERK1/2 pathways. nih.gov These pathways are well-established regulators of cell proliferation and survival. nih.govnih.gov Studies using GHRH agonists in rat insulinoma (INS-1) cells, a model for beta-cells, have demonstrated a significant induction in the activation of both the ERK and Akt pathways. nih.gov

The ERK (Extracellular signal-regulated kinase) 1/2 pathway , also known as the MAPK pathway, is typically activated by growth factors and plays a crucial role in promoting cell proliferation. nih.gov

The AKT (Protein Kinase B) pathway is a central signaling node that promotes cell survival by inhibiting apoptosis (programmed cell death). nih.gov

The activation of these pro-survival and pro-proliferative pathways by GHRH agonists provides a molecular basis for their observed effects on preserving and potentially expanding beta-cell mass. nih.govnih.gov

| Pathway Component | Role in Somatoliberin Signaling | Source(s) |

| GHRHR | Binds Somatoliberin; is a GPCR | nih.gov |

| G Protein (Gαs) | Activated by GHRHR; stimulates Adenylyl Cyclase | nih.gov |

| Adenylyl Cyclase | Produces cAMP from ATP | nih.govnih.gov |

| cAMP | Second messenger; activates PKA | nih.gov |

| Protein Kinase A (PKA) | Mediates downstream effects of cAMP on secretion | nih.govresearchgate.net |

| AKT | Activated downstream; promotes cell survival | nih.gov |

| ERK1/2 | Activated downstream; promotes cell proliferation | nih.gov |

Modulation of Calcium Signaling in Islet Cells

The intricate regulation of hormone secretion from human pancreatic islets is critically dependent on precise control of intracellular calcium ([Ca²⁺]i) dynamics. Somatoliberin (human pancreatic islet), also known as Growth Hormone-Releasing Hormone (GHRH), exerts a modulatory influence on this system. Evidence points towards the presence of GHRH receptors (GHRH-R) on pancreatic islet cells, suggesting a direct signaling pathway within the pancreas. nih.gov The activation of these receptors is proposed to initiate a cascade of intracellular events that ultimately impinge upon the cellular calcium machinery, thereby influencing hormone release.

The primary mechanism by which Somatoliberin is thought to modulate calcium signaling in islet cells mirrors its action in pituitary somatotropes. nih.govnih.gov This involves the activation of a G-protein coupled receptor (GPCR), which in turn stimulates adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. nih.govnih.gov Elevated intracellular cAMP levels then play a crucial role in sensitizing and modulating the calcium signaling pathways. nih.govnih.gov

Impact on Voltage-Gated Calcium Channels (VGCCs)

A key intersection between the Somatoliberin-cAMP pathway and calcium signaling is the modulation of voltage-gated calcium channels (VGCCs). In pancreatic β-cells, membrane depolarization, typically initiated by glucose metabolism and the closure of ATP-sensitive potassium (K-ATP) channels, leads to the opening of VGCCs and a subsequent influx of extracellular Ca²⁺. nih.govnih.gov This influx is a primary trigger for insulin exocytosis. nih.gov

The increase in intracellular cAMP, stimulated by Somatoliberin, is known to potentiate this process. The cAMP-dependent protein kinase A (PKA) can phosphorylate components of the VGCCs or associated regulatory proteins, leading to an increased probability of channel opening and a greater influx of Ca²⁺ for a given membrane depolarization. nih.gov This sensitizing effect means that in the presence of Somatoliberin, a given glucose stimulus could result in a more robust calcium influx and, consequently, enhanced insulin secretion.

| Parameter | Effect of Somatoliberin (via cAMP/PKA) | Underlying Mechanism | Functional Consequence |

|---|---|---|---|

| VGCC Open Probability | Increased | Phosphorylation of channel subunits or regulatory proteins | Enhanced Ca²⁺ influx upon membrane depolarization |

| Calcium Current Amplitude | Potentiated | Increased number of channels opening for a given stimulus | Amplified intracellular Ca²⁺ signal |

| Glucose-Stimulated Ca²⁺ Influx | Augmented | Sensitization of the stimulus-secretion coupling pathway | Potentiated insulin secretion |

Mobilization of Intracellular Calcium Stores

Beyond its effects on plasma membrane channels, the Somatoliberin-cAMP pathway can also influence the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). The ER acts as a significant reservoir of Ca²⁺ in β-cells. mdpi.com

The mobilization of Ca²⁺ from the ER is mediated by inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine (B192298) receptors (RyRs). mdpi.com While the direct phosphorylation of these receptors by PKA is a recognized mechanism in some cell types, in pancreatic β-cells, the interplay is more complex. The cAMP pathway, through PKA and another effector called Exchange protein directly activated by cAMP (Epac), can influence the activity of phospholipase C (PLC). nih.gov PLC activation leads to the generation of inositol 1,4,5-trisphosphate (IP₃), which then binds to and opens IP₃Rs on the ER, releasing stored Ca²⁺ into the cytosol. frontiersin.org This process, known as calcium-induced calcium release (CICR), can amplify the initial Ca²⁺ signal initiated by influx through VGCCs, leading to a more substantial and sustained elevation of intracellular calcium. nih.gov

| Calcium Store | Key Release Channel | Modulation by Somatoliberin (via cAMP) | Outcome |

|---|---|---|---|

| Endoplasmic Reticulum (ER) | Inositol 1,4,5-trisphosphate Receptor (IP₃R) | Potential for potentiation via PKA/Epac-PLC-IP₃ pathway | Amplification of the cytosolic Ca²⁺ signal |

| Endoplasmic Reticulum (ER) | Ryanodine Receptor (RyR) | Possible sensitization through PKA-mediated phosphorylation | Contribution to calcium-induced calcium release (CICR) |

Influence on Calcium Oscillations

In pancreatic β-cells, glucose stimulation typically evokes oscillatory patterns of intracellular calcium concentration. nih.govki.se These oscillations are believed to be important for the pulsatile release of insulin and for preventing cellular toxicity that can result from sustained high levels of intracellular calcium. The frequency and amplitude of these oscillations are key determinants of the secretory response.

By modulating both the influx of extracellular calcium and the release from intracellular stores, Somatoliberin can be expected to influence the characteristics of these calcium oscillations. An increase in cAMP levels can lead to a higher frequency and/or amplitude of Ca²⁺ oscillations in response to a given glucose concentration. This alteration in the oscillatory pattern would, in turn, modulate the dynamics of insulin secretion.

Physiological and Paracrine Roles of Somatoliberin in Human Pancreatic Islet Function

Somatoliberin's Influence on Human Pancreatic Islet Cell Function

Somatoliberin, also known as Growth Hormone-Releasing Hormone (GHRH), is a peptide hormone recognized for its primary role in stimulating the secretion of growth hormone from the pituitary gland. ontosight.aiwikipedia.org However, research has uncovered its direct actions within the pancreatic islets, where GHRH receptors are expressed, suggesting a significant role in local (paracrine) regulation of islet cell function, independent of the growth hormone/IGF-1 axis. nih.gov

Modulation of Hormone Secretion (e.g., Insulin (B600854) Secretion)

Somatoliberin and its analogs have been investigated for their capacity to modulate the secretion of key pancreatic hormones. ontosight.ai Studies utilizing GHRH agonists have demonstrated a direct effect on hormone release from islet cells. Specifically, treatment of isolated rat islets with a GHRH agonist resulted in a significant increase in glucose-stimulated insulin secretion (GSIS). nih.gov This indicates that Somatoliberin can enhance the primary function of β-cells, which is crucial for maintaining glucose homeostasis. The mechanism is believed to be mediated through the GHRH receptor found on islet cells, initiating a signal transduction cascade that augments the insulin exocytosis process in the presence of a glucose stimulus. nih.gov

In vivo studies support these findings, where rats administered a Urocortin III (Ucn III) injection, a related peptide that can act on similar pathways, showed a significant increase in plasma insulin levels. ed.ac.uk This effect was blocked by a CRFR2 antagonist, highlighting the receptor-mediated nature of this stimulation. ed.ac.uk

| Compound | Target Cells | Observed Effect on Secretion | Reference |

|---|---|---|---|

| Somatoliberin (GHRH) Agonist (JI-36) | Rat Islet β-Cells | Increased glucose-stimulated insulin secretion | nih.gov |

| Urocortin III | Rat Islet β-Cells | Increased plasma insulin levels | ed.ac.uk |

| Urocortin III | Rat Islet α-Cells | Stimulated glucagon (B607659) release | ed.ac.uk |

Effects on Islet Cell Proliferation and Survival

A critical aspect of maintaining functional islet mass is the balance between cell proliferation and apoptosis (programmed cell death). Evidence strongly suggests that Somatoliberin signaling promotes both the survival and growth of pancreatic islet cells. In vitro studies on insulinoma cell lines (INS-1) demonstrated that a GHRH agonist (JI-36) caused a dose-dependent increase in cell proliferation rates, with a 50% increase observed after 72 hours of incubation. nih.gov

Furthermore, the same GHRH agonist was shown to have a protective effect, significantly reducing apoptosis in these cells. nih.gov This anti-apoptotic action is crucial for preserving β-cell mass, particularly under conditions of metabolic stress that might otherwise lead to cell death. The pro-survival and proliferative effects were reversed by co-incubation with a GHRH antagonist, confirming that the action is specifically mediated through the GHRH receptor. nih.gov Downstream of the systemic GHRH axis, growth hormone itself has also been shown to increase the proliferation of transplanted human and fetal rat β-cells. primescholars.com

| Condition | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Incubation with GHRH Agonist (JI-36) | INS-1 Insulinoma Cells | Significant, dose-dependent increase in cell proliferation. | nih.gov |

| Incubation with GHRH Agonist (JI-36) | INS-1 Insulinoma Cells | Significant reduction in cell apoptosis. | nih.gov |

| Treatment with Growth Hormone (hGH) | Transplanted Human and Fetal Rat β-Cells | Increased β-cell proliferation. | primescholars.com |

Academic Methodologies and Models for Studying Somatoliberin Human Pancreatic Islet

In Vitro Approaches for Human Pancreatic Islet Research

In vitro studies are fundamental to elucidating the biological role of Somatoliberin in pancreatic islets. These approaches allow for controlled experimental conditions to dissect cellular and molecular mechanisms, which is not feasible in an in vivo setting.

The prerequisite for most in vitro research is the successful isolation of viable and functional human pancreatic islets from deceased organ donors. researchgate.net The most widely used technique is an automated method based on the original procedure developed by Dr. Camillo Ricordi. nih.govnih.gov This process involves enzymatic digestion of the pancreas followed by purification to separate the islets from the exocrine tissue.

The key steps in the isolation and purification process are outlined below:

| Step | Description | Key Reagents/Equipment |

| Pancreas Procurement | The pancreas is procured from a cadaveric donor and preserved in a cold solution. nih.gov | University of Wisconsin (UW) solution or Histidine-Tryptophan-Ketoglutarate (HTK) solution. nih.gov |

| Enzymatic Digestion | The pancreatic duct is cannulated, and a collagenase-based enzyme blend is perfused through the pancreas to digest the exocrine tissue, freeing the islets. nih.gov | Collagenase, Neutral Proteases, Ricordi Chamber. nih.gov |

| Purification | The digested tissue is processed through a cell separator using a continuous density gradient to separate the lighter islets from the denser exocrine tissue. nih.govnih.gov | COBE 2991 Cell Separator, Ficoll or other density gradient media. nih.gov |

| Quality Assessment | Islet yield is quantified as Islet Equivalents (IEQ), and purity is assessed using dithizone (DTZ) staining, which selectively stains zinc-rich insulin-producing beta cells red. nih.gov | Dithizone (DTZ) stain. nih.gov |

Once isolated, islets are cultured to allow for recovery before experimentation. Standard culture media include CMRL-1066 or RPMI-1640, typically supplemented with human albumin or fetal calf serum and antibiotics. nih.govimperial.ac.uk Islets are cultured in non-adherent flasks or dishes to prevent attachment and maintain their three-dimensional structure. nih.gov This process provides viable islets where the expression of GHRH and its receptors can be studied. nih.gov Extending the limited lifespan of islets in culture is a significant challenge; recent research has explored the use of 3D culture systems with biomimetic self-assembling peptides to provide a supportive extracellular matrix, potentially allowing for longer-term studies. frontiersin.org

To study the function of islet cells, particularly their ability to secrete hormones in response to stimuli, researchers primarily use two methods: static incubation and dynamic perifusion. diabinnov.comnih.gov

Static Incubation , often referred to as a Glucose-Stimulated Insulin (B600854) Secretion (GSIS) assay, involves incubating a known number of islets in sequential batches of media with low and high concentrations of secretagogues (e.g., glucose). nih.gov The supernatant is collected after each incubation period, and the hormone concentration is measured. This method is relatively simple and allows for high-throughput screening.

Dynamic Perifusion provides a more detailed and physiological assessment of hormone secretion. diabinnov.comnih.gov In this system, islets are placed in a chamber and continuously exposed to a flow of buffer with changing concentrations of stimuli. nih.govupenn.edu The effluent is collected in fractions over time, allowing for the characterization of the kinetics of hormone release, including the classic biphasic insulin secretion pattern. diabinnov.com This method is considered the most accurate in vitro assessment of regulated hormone release. diabinnov.comnih.gov While these systems are most commonly used to measure insulin and glucagon (B607659), the collected fractions can be analyzed for any hormone of interest, including Somatoliberin, using sensitive immunoassays. upenn.edu

A comparison of the two systems is detailed below:

| Feature | Static Incubation | Dynamic Perifusion |

| Principle | Islets are incubated in a fixed volume of media for a set time. | Islets are exposed to a continuous flow of media with changing stimuli. nih.gov |

| Data Output | Total hormone secreted over a specific period (endpoint measurement). | Time-resolved secretion profile, revealing release kinetics (e.g., first and second phase). diabinnov.com |

| Physiological Relevance | Lower; does not capture the dynamic nature of hormone release. | Higher; mimics the continuous exposure to changing blood glucose levels. diabinnov.com |

| Complexity & Throughput | Simple, higher throughput. | More complex, lower throughput. nih.gov |

| Application to Somatoliberin | Can quantify total Somatoliberin release under different conditions. | Can characterize the dynamic secretion profile of Somatoliberin in response to various secretagogues. |

Advanced imaging techniques allow for the real-time study of cellular processes within intact islets. Fluorescence microscopy is a cornerstone of this approach, enabling the visualization of specific cell types and their responses to stimuli. nih.gov

Calcium imaging is a widely used method to measure cellular activity. nih.gov The secretion of most hormones, including those from pancreatic islets, is a calcium-dependent process. nih.gov Stimulation of an islet cell leads to membrane depolarization and an influx of extracellular calcium (Ca2+), which triggers the exocytosis of hormone-containing granules. nih.gov By loading islets with Ca2+-sensitive fluorescent dyes (like Fura-2), researchers can monitor changes in intracellular free calcium concentration ([Ca2+]i) as a proxy for cellular activation and secretory potential. frontiersin.org

This technique can be applied to study Somatoliberin in several ways:

Identifying Target Cells: By applying a GHRH agonist to cultured islets loaded with a calcium indicator, researchers can identify which cell types (e.g., alpha, beta, delta cells) express functional GHRH receptors by observing which cells exhibit a rise in intracellular calcium.

Studying Autocrine/Paracrine Signaling: The activity of potential Somatoliberin-producing cells can be monitored to see how they respond to glucose or other stimuli and how their activation correlates with the activity of neighboring cells.

Correlating Function with Identity: Following live-cell imaging, the islets can be fixed and immunostained for various hormones (insulin, glucagon, somatostatin) and Somatoliberin. nih.gov This allows for the direct correlation of a cell's functional response (its calcium flux profile) with its endocrine identity. nih.govyoutube.com

Analyzing gene expression provides critical insights into the molecular state of islet cells. To perform such analyses, high-quality RNA must first be extracted from isolated and cultured islets. imperial.ac.uk

RNA Isolation involves collecting islets, lysing the cells to release their contents, and purifying the RNA away from DNA, proteins, and other cellular components. imperial.ac.uk Care must be taken to prevent RNA degradation by ribonucleases.

Quantitative Polymerase Chain Reaction (qPCR) , specifically reverse transcription qPCR (RT-qPCR), is a highly sensitive method used to measure the expression level of specific genes. First, the isolated RNA is reverse-transcribed into complementary DNA (cDNA). Then, qPCR is used to amplify and quantify the amount of a specific target gene's cDNA. This technique is the gold standard for validating findings from larger-scale transcriptomic analyses. In the context of Somatoliberin, RT-qPCR can be used to:

Confirm the expression of GHRH mRNA in human islet preparations. nih.gov

Quantify the expression of different splice variants of the GHRH receptor. nih.gov

Determine how the expression of GHRH or its receptor changes in response to different culture conditions, stimuli, or in disease states.

To gain a comprehensive, unbiased view of the molecular landscape of human islets, researchers employ large-scale profiling techniques like transcriptomics and proteomics.

Transcriptomics , primarily through RNA sequencing (RNA-seq), provides a snapshot of all the RNA molecules present in the islets at a given time. biorxiv.org This reveals not only which genes are expressed but also their relative abundance. Single-cell RNA sequencing (scRNA-seq) has been particularly transformative, allowing researchers to determine the gene expression profile of thousands of individual cells within an islet. oup.com This is crucial for studying the heterogeneity of islet cell populations and for identifying the gene signatures of rare cell types, such as the ghrelin-producing epsilon cells or potential Somatoliberin-producing cells. oup.comnih.gov

Proteomics involves the large-scale analysis of proteins within the islets. nih.gov Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins from a single islet sample. nih.govbiorxiv.org This provides a more direct measure of the functional molecules within the cells. Proteomic profiling can identify the presence of the Somatoliberin peptide itself and characterize the signaling pathways that are active in islets, including those that might be modulated by GHRH. osti.gov Recent advances have even allowed for proteomic profiling of specific substructures within the islet using laser capture microdissection. osti.gov

| Technique | Analyte | Information Provided | Application for Somatoliberin |

| Transcriptomics (RNA-seq) | RNA | Comprehensive profile of gene expression and transcript variants. biorxiv.org | Identifies GHRH and GHRH-receptor mRNA expression; scRNA-seq can pinpoint the specific cell type expressing GHRH. oup.com |

| Proteomics (Mass Spec) | Proteins | Comprehensive profile of protein abundance and post-translational modifications. nih.gov | Confirms the presence of the Somatoliberin peptide and identifies downstream protein changes after GHRH receptor activation. |

Development of Human Islet Models

The limited availability and variability of primary human islets from deceased donors present significant challenges for research. frontiersin.org To address this, significant effort has been directed toward developing renewable and standardized in vitro models of human islets.

One of the most promising approaches is the directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into islet-like organoids. nih.gov These protocols guide the stem cells through the key developmental stages of pancreas formation in vitro, resulting in three-dimensional clusters that contain multiple islet endocrine cell types, including insulin-producing beta-like cells and glucagon-producing alpha-like cells. frontiersin.orgbiorxiv.org

Another strategy involves the dissociation of primary human islets into single cells, which are then reaggregated to form standardized, size-controlled "pseudo-islets." nih.gov These reaggregated organoids can maintain function and morphology for extended periods in culture.

These human islet models are invaluable for studying Somatoliberin because they aim to recapitulate the complex cellular composition and architecture of a native islet. nih.gov As differentiation protocols improve to generate all the endocrine cell lineages (alpha, beta, delta, PP, and epsilon cells), these organoids will become an essential platform for investigating the developmental expression of Somatoliberin, its role in islet cell maturation, and its paracrine interactions with other hormone-producing cells within the islet. frontiersin.org

Human Pluripotent Stem Cell-Derived Islet Organoids

The study of Somatoliberin, also known as growth hormone-releasing hormone (GHRH), in the context of human pancreatic islets is increasingly utilizing advanced in vitro models. Among the most promising are islet organoids derived from human pluripotent stem cells (hPSCs), which include both embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). frontiersin.org These stem cells provide a virtually limitless source for generating three-dimensional (3D), islet-like clusters that are functionally and transcriptionally similar to native human islets. frontiersin.org

The generation of these organoids involves a step-by-step differentiation protocol that mimics the natural development of the pancreas. frontiersin.org This process guides the hPSCs through various stages to become pancreatic endocrine cells, including insulin-producing beta cells, glucagon-producing alpha cells, and somatostatin-producing delta cells. nih.govyoutube.com Once differentiated, these endocrine cells have the notable ability to self-aggregate into 3D structures, or organoids, that resemble the size and cellular composition of human islets. nih.govkaist.ac.kr

A key feature of these hPSC-derived islet organoids is their functional responsiveness. They can sense glucose levels and secrete insulin accordingly, a critical function for studying diabetes and potential therapeutic agents. nih.govfrontiersin.org This makes them an invaluable platform for investigating the direct effects of GHRH and its agonists on human islet cell function. Given that receptors for GHRH are expressed in human pancreatic islets nih.govpnas.org, these organoid models allow researchers to explore the molecular pathways through which Somatoliberin may influence beta cell proliferation, survival, and insulin secretion in a controlled, human-relevant system.

Vascularized Islet Organoid Models for Enhanced Physiological Mimicry

To further enhance the physiological relevance of stem cell-derived islets, researchers have developed vascularized organoid models. sciencedaily.combiotechniques.com In the human body, pancreatic islets are highly vascularized, a feature that is essential for nutrient supply, oxygen exchange, and the efficient secretion of hormones into the bloodstream. youtube.com Standard islet organoids lack this integrated vascular network.

The creation of vascularized islet organoids is achieved by co-culturing the hPSC-derived pancreatic cells with other cell types, such as human umbilical vein endothelial cells (HUVECs) and mesenchymal stem cells (hMSCs). researchgate.netnih.gov This co-culture system encourages the self-assembly of a vascular network within and around the islet organoid. researchgate.net

Studies have shown that these vascularized models more closely replicate the natural environment of the pancreas. biotechniques.comlifeboat.com The presence of endothelial cells and the formation of an extracellular matrix—a web of proteins and carbohydrates—provide crucial signals that promote the maturation of beta cells. sciencedaily.combiotechniques.com As a result, vascularized stem cell-derived islet organoids exhibit a greater number of mature beta cells and secrete more insulin in response to glucose compared to their non-vascularized counterparts. lifeboat.com These advanced models are critical for studying how Somatoliberin and its agonists might not only affect the endocrine cells directly but also influence the crucial interplay between islet cells and their vascular microenvironment, which is vital for long-term function and survival. biotechniques.com

Ex Vivo and In Vivo Rodent Models for Investigating GHRH Agonist Effects on Islets

Rodent models have been instrumental in elucidating the effects of Somatoliberin (GHRH) agonists on pancreatic islet health and function. These studies are typically conducted ex vivo (using isolated islets) and in vivo (in living animals), providing comprehensive insights into the therapeutic potential of these compounds.

Ex vivo studies involve isolating pancreatic islets from rats and culturing them in a laboratory setting. In this controlled environment, researchers can directly apply synthetic GHRH agonists and observe their effects. Studies using agonists like JI-36, MR-356, and MR-409 have demonstrated significant positive effects on islet cells. nih.govpnas.org Treatment with these agonists leads to an increase in beta-cell proliferation and a reduction in apoptosis (cell death). nih.gov Furthermore, GHRH agonists have been shown to enhance the primary function of beta cells: glucose-stimulated insulin secretion (GSIS). For instance, islets treated with the GHRH agonist JI-36 showed a significantly greater fold-increase in insulin release when challenged with high glucose compared to untreated islets. nih.gov

| GHRH Agonist | Model System | Key Ex Vivo Findings | Reference |

| JI-36 | Isolated Rat Islets | Increased cell proliferation and reduced apoptosis. | nih.gov |

| 3.6-fold increase in insulin release at high glucose vs. 1.5-fold in untreated islets. | nih.gov | ||

| MR-356 | Isolated Rat Islets | Significantly increased cell proliferation (157.1 ± 17.1%). | pnas.org |

| Enhanced expression of cellular insulin (194.0 ± 4.5%). | pnas.org | ||

| MR-409 | Isolated Rat Islets | Significantly increased cell proliferation (140.6 ± 11.7%). | pnas.org |

| Enhanced expression of cellular insulin (181.7 ± 2.7%). | pnas.org |

In vivo studies often utilize diabetic rodent models, such as streptozotocin (STZ)-induced diabetic mice, to assess the effects of GHRH agonists in a living organism. pnas.org A key application in these models is islet transplantation, a therapeutic approach for diabetes. Research has shown that preconditioning islets with a GHRH agonist before transplantation can substantially improve outcomes. pnas.org Diabetic mice transplanted with islets pre-treated with the GHRH agonist JI-36 achieved normoglycemia (normal blood sugar levels) earlier and more consistently than those receiving untreated islets. nih.govpnas.org This improved efficacy suggests that GHRH agonists enhance the survival and function of the islet graft after transplantation. pnas.org The agonist MR-409 has also been shown to promote the survival of pancreatic islets following transplantation. nih.gov

| GHRH Agonist | Animal Model | Key In Vivo Findings | Reference |

| JI-36 | Diabetic Mice (Islet Transplant) | Pre-treated islets led to earlier and more consistent normoglycemia. | nih.govpnas.org |

| Insulin response in recipient animals was comparable to healthy mice. | nih.gov | ||

| MR-409 | Diabetic Mice | Reduced the severity of streptozotocin-induced diabetes. | pnas.org |

| Promoted the survival of pancreatic islets after transplantation. | nih.gov |

These rodent models provide strong evidence that GHRH agonists act directly on pancreatic islets to promote their survival, growth, and function, highlighting a potential pharmacological strategy to improve islet health and transplantation success. nih.govpnas.org

Theoretical Frameworks and Future Research Trajectories

Conceptual Models of Somatoliberin's Integrated Role in Islet Microenvironment

Somatoliberin, also known as Growth Hormone-Releasing Hormone (GHRH), is traditionally recognized for its hypothalamic function in stimulating growth hormone release from the pituitary gland. youtube.comnih.gov However, emerging evidence has established its expression and the presence of its receptors (GHRHR) in various peripheral tissues, including the pancreatic islets of Langerhans. nih.govpnas.org This discovery has led to the development of conceptual models positioning Somatoliberin as a paracrine and possibly autocrine signaling molecule within the islet microenvironment, contributing to the intricate communication network that governs glucose homeostasis.

The primary conceptual model suggests that Somatoliberin acts locally to modulate the function and health of islet cells. pnas.orgnih.gov Within the dense cellular arrangement of the islet, where alpha, beta, and delta cells are in close proximity, locally produced signaling molecules are crucial for fine-tuning hormone secretion. nih.govfrontiersin.org Somatoliberin is proposed to be one such molecule, exerting direct effects on islet cells independent of the systemic growth hormone axis. pnas.orgnih.gov Receptors for Somatoliberin have been identified on pancreatic beta-cells in both rats and humans, supporting a direct signaling pathway. nih.govnih.gov

This intra-islet communication model involves Somatoliberin influencing:

Insulin (B600854) Secretion: Human Somatoliberin can acutely stimulate insulin secretion from isolated rodent islets and dispersed beta-cells. nih.govfrontiersin.org

Cell Survival and Proliferation: It is thought to promote the survival and proliferation of beta-cells, offering a protective role against apoptosis. nih.govresearchgate.net

Vascularization: Somatoliberin may promote angiogenesis by increasing vascular endothelial growth factors (VEGF), which is vital for islet function and regeneration. pnas.orgnih.gov

The initial discovery linking Somatoliberin to the pancreas arose from observations of ectopic GHRH secretion from human pancreatic islet tumors, which led to its structural identification. frontiersin.org This suggests that while expression may be low under normal physiological conditions, the machinery for its production and its signaling pathways are present within the islet. frontiersin.org Therefore, the current conceptual framework views Somatoliberin not as a primary regulator of moment-to-moment glucose control, but as a significant local factor involved in the maintenance, survival, and adaptive responses of the islet cells. nih.gov

Emerging Research Areas and Unanswered Questions

The role of Somatoliberin in the pancreatic islet is a burgeoning field of research. While its presence and general functions are being outlined, many specific mechanisms and long-term consequences remain to be elucidated.

A critical area of ongoing research is to dissect the precise molecular mechanisms through which Somatoliberin influences each of the endocrine cell types within the islet.

Beta-Cells: The GHRH receptor (GHRHR) is a G-protein coupled receptor (GPCR). nih.gov In pituitary somatotrophs, its activation stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and ERK/Akt signaling pathways. youtube.comnih.gov It is hypothesized that similar pathways are activated in beta-cells, leading to the stimulation of insulin secretion and the promotion of cell proliferation and survival. nih.gov However, the exact downstream targets and the full extent of this signaling cascade in beta-cells are not fully known. For instance, while GHRHR agonists have been shown to increase insulin secretion, the specific ion channels or components of the exocytotic machinery they modulate require further investigation. frontiersin.org

Alpha-Cells: The effects of Somatoliberin on glucagon-secreting alpha-cells are less clear. Some studies using GHRHR antagonists suggest a potential role in decreasing glucagon (B607659) release, which could be beneficial in diabetes by reducing hepatic glucose production. frontiersin.org The expression of GHRHR on alpha-cells and the direct signaling pathways involved are key unanswered questions. Understanding this interaction is crucial, as the interplay between insulin and glucagon is fundamental to glucose homeostasis. frontiersin.org

Delta- and Other Cells: The influence of Somatoliberin on somatostatin-secreting delta-cells, ghrelin-producing epsilon-cells, and pancreatic polypeptide (PP) cells is largely unexplored. nih.govmdpi.com Given that somatostatin (B550006) itself is a powerful inhibitor of both insulin and glucagon secretion, any modulation by Somatoliberin could have significant indirect effects on the entire islet. mdpi.com

| Islet Cell Type | Receptor Presence | Observed/Hypothesized Effects | Key Unanswered Questions |

|---|---|---|---|

| Beta (β) Cell | Confirmed nih.govfrontiersin.org | ↑ Insulin secretion, ↑ Proliferation, ↑ Survival frontiersin.orgresearchgate.net | What are the specific downstream signaling targets affecting insulin exocytosis? |

| Alpha (α) Cell | Uncertain | ↓ Glucagon release (suggested by antagonist studies) frontiersin.org | Is GHRHR expressed on alpha-cells? What is the direct mechanism of action? |

| Delta (δ) Cell | Unknown | Unknown | Does Somatoliberin signaling affect somatostatin secretion? |

The islet microenvironment is a complex web of interconnected signaling pathways. nih.gov A key unanswered question is how Somatoliberin signaling integrates with other critical paracrine networks.

Insulin and Glucagon Signaling: Insulin inhibits glucagon secretion, while glucagon stimulates insulin release. frontiersin.org How Somatoliberin modulates this crucial alpha-cell/beta-cell crosstalk is unknown. Does it act synergistically with glucagon to promote insulin secretion? Does it alter the beta-cell's sensitivity to glucagon or the alpha-cell's sensitivity to insulin?

Somatostatin Network: Delta-cells release somatostatin, which acts as a universal inhibitor within the islet. mdpi.com Understanding whether Somatoliberin affects somatostatin release, or if somatostatin modulates the islet's response to Somatoliberin, is essential for a complete picture of its function.

Other Signaling Molecules: Islets utilize a host of other signaling molecules, including GABA, ghrelin, and ATP, to coordinate their activity. frontiersin.org Future studies must investigate the potential for crosstalk between the GHRHR signaling cascade and these other regulatory pathways.

Novel Methodological Advancements for Comprehensive Islet Research

Answering the complex questions about Somatoliberin's role in the islet requires sophisticated research tools. Novel methodological advancements are crucial for moving the field forward.

Single-Cell Transcriptomics (scRNA-seq): This technology allows researchers to analyze the gene expression profiles of individual islet cells. Applying scRNA-seq can definitively determine which cell types express GHRH and its receptor, and how their expression changes in different metabolic states. It can also reveal the downstream transcriptional changes induced by Somatoliberin signaling in each cell type.

Advanced Imaging Techniques: High-resolution microscopy, including in vivo imaging of islets transplanted into the anterior chamber of the eye, enables real-time visualization of cellular processes like calcium signaling and hormone secretion. These techniques could be used to directly observe the acute effects of GHRHR agonists and antagonists on individual cells within an intact islet.

Mathematical Modeling: Integrating experimental data into mathematical models of the islet can help clarify the complex paracrine interactions. frontiersin.org Modeling can simulate the potential impact of Somatoliberin on the entire islet network, generating new hypotheses that can then be tested experimentally. frontiersin.org

| Methodology | Application in Somatoliberin Research | Potential Insights |

|---|---|---|

| Single-Cell RNA Sequencing | Mapping GHRH and GHRHR expression across all islet cell types. | Cell-specific localization of the signaling pathway and downstream gene regulation. |

| In Vivo Islet Imaging | Real-time observation of islet responses (e.g., Ca2+ flux, insulin secretion) to GHRHR modulation. | Direct visualization of acute cellular and intercellular dynamics. |

| Optogenetics/Chemogenetics | Precise activation/inhibition of GHRHR signaling in specific islet cell populations. | Deconvolution of cell-specific roles and paracrine effects. |

| Mathematical Modeling | Simulating the integration of Somatoliberin signaling into the islet paracrine network. | Predicting system-level outcomes and generating testable hypotheses. frontiersin.org |

Q & A

Q. How can researchers validate the structural integrity of synthetic somatoliberin analogs in experimental settings?

Methodological Answer: Structural validation requires tandem mass spectrometry (MS/MS) for amino acid sequencing and nuclear magnetic resonance (NMR) to confirm tertiary folding. Modifications such as acetate salt stabilization (e.g., 1-29-Somatoliberin, 29-L-argininamide-, acetate (salt), hydrate) should be verified using high-performance liquid chromatography (HPLC) with >97% purity thresholds . For glycosylation or phosphorylation states, use enzymatic digestion followed by liquid chromatography–mass spectrometry (LC-MS) .

Q. What in vitro models are suitable for studying somatoliberin-induced growth hormone secretion?

Methodological Answer: Primary human islet cultures are preferred for physiological relevance. Ensure islet viability via ATP/ADP ratio assays and glucose-stimulated insulin secretion (GSIS) tests. Co-culture systems with pituitary cells can model paracrine interactions, but account for donor variability by normalizing results to islet equivalents (IEQ) and donor metadata (age, BMI, HbA1c) . Rodent models require caution due to interspecies differences in somatoliberin receptor affinity .

Q. How should hormone secretion assays be standardized to quantify somatoliberin activity?

Methodological Answer: Use static incubation assays with Krebs-Ringer bicarbonate buffer, measuring growth hormone (GH) release via ELISA or radioimmunoassay. Include negative controls (e.g., somatostatin) and normalize secretion rates to total cellular protein. For dynamic profiling, employ perifusion systems to track pulsatile GH secretion kinetics .

Advanced Research Questions

Q. What strategies mitigate donor-related heterogeneity in somatoliberin studies using human islets?

Methodological Answer: Implement multi-center collaborations to aggregate islet preparations from diverse donors (e.g., ADI IsletCore, ECIT). Apply multivariate regression to adjust for confounders like donor age, BMI, and pre-mortem ICU treatments (e.g., glucose infusion). Use single-cell RNA sequencing to stratify islet subpopulations and identify outlier samples .

Q. How can multi-omics data be integrated to elucidate somatoliberin's role in islet dysfunction during type 2 diabetes?

Methodological Answer: Combine transcriptomic (scRNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using platforms like the Human Pancreas Analysis Program. Apply weighted gene co-expression network analysis (WGCNA) to identify pathways co-regulated by somatoliberin. Validate findings via CRISPR-Cas9 knockouts in iPSC-derived islet organoids .

Q. What experimental designs address contradictions in somatoliberin’s stability under in vitro conditions?

Methodological Answer: Conduct stability assays under varying pH, temperature, and protease exposure. Use circular dichroism (CD) spectroscopy to monitor conformational changes. For long-term studies, employ lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in biocompatible hydrogels. Validate functional stability via repeated GSIS assays .

Q. How can researchers ensure reproducibility in somatoliberin studies amid variability in islet isolation protocols?

Methodological Answer: Adopt the FAIR Guiding Principles (Findable, Accessible, Interoperable, Reusable) for data reporting. Publish isolation metrics (e.g., purity, viability, endotoxin levels) alongside experimental results. Use standardized checklists for donor metadata (e.g., HbA1c, ICU treatments) and islet characterization (e.g., IEQ, OCR/DNA ratios) .

Methodological Challenges and Solutions

Q. What are the limitations of using commercial somatoliberin peptides in preclinical studies?

Critical Analysis: Commercial peptides often lack batch-to-batch consistency and sufficient purity for mechanistic studies. Solutions include in-house synthesis with QC via MALDI-TOF MS or sourcing from academic biobanks (e.g., NIH’s Integrated Islet Distribution Program). For in vivo use, verify endotoxin levels (<0.1 EU/mg) via limulus amebocyte lysate (LAL) assays .

Q. How can computational models improve the translational relevance of somatoliberin research?

Methodological Answer: Develop pharmacokinetic/pharmacodynamic (PK/PD) models using tools like GastroPlus to simulate peptide degradation and receptor binding kinetics. Machine learning algorithms (e.g., random forests) can predict donor-specific responses to somatoliberin analogs, reducing reliance on scarce human islets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.